3-Bromo-5-chloroaniline

Description

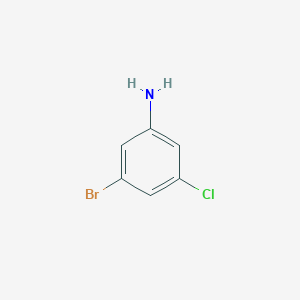

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBRLVWWPRAQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914459 | |

| Record name | 3-Bromo-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38762-41-3, 96558-78-0 | |

| Record name | 4-Bromo-2-chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038762413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-5-CHLOROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-chloroaniline CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-chloroaniline, a key intermediate in organic synthesis. The information is presented to support research and development activities in medicinal chemistry, material science, and agrochemical development.

Chemical Identity

This compound is a halogenated aniline derivative with the IUPAC name this compound. Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, and an amino group at positions 3, 5, and 1, respectively. This substitution pattern provides differential reactivity, making it a versatile building block for complex molecular architectures.

Chemical Identifiers

The primary Chemical Abstracts Service (CAS) number for this compound is 96558-78-0 .[1][2] An alternative CAS number for this compound is 38762-41-3.[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical environments. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C6H5BrClN | PubChem[2] |

| Molecular Weight | 206.47 g/mol | PubChem[2] |

| Melting Point | 70-72 °C (lit.) | ChemBK[3] |

| Boiling Point | 241.8 ± 20.0 °C (Predicted) | ChemBK[3] |

| Density | 1.6567 g/cm³ (Rough Estimate) | ChemBK[3] |

| Flash Point | 125.639 °C | ChemBK[3] |

| Vapor Pressure | 0.003 mmHg at 25°C | ChemBK[3] |

| Refractive Index | 1.5400 (Estimate) | ChemBK[3] |

| XlogP | 3.0 (Predicted) | PubChemLite[4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are not available in the public domain. These properties are typically determined using standard analytical techniques such as Differential Scanning Calorimetry (for melting point), Ebulliometry (for boiling point), and Pycnometry (for density).

Applications in Synthesis

This compound serves as a critical building block in organic synthesis. The presence of both bromine and chlorine atoms allows for selective functionalization, which is highly valuable in the construction of complex molecules.[1] It is a precursor for compounds with potential therapeutic applications, including non-nucleoside reverse transcriptase inhibitors and potential treatments for Alzheimer's disease.[1] Its derivatives have also been explored as inhibitors of bromodomains, which are implicated in cancer.[1]

Logical Relationships

The following diagram illustrates the relationship between the chemical identifiers and the physicochemical properties of this compound.

References

Theoretical Basis for Regioselective Functionalization of 3-Bromo-5-chloroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical principles governing the regioselective functionalization of 3-bromo-5-chloroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to its differentiated reactivity, which allows for the precise installation of functional groups at specific positions on the aromatic ring. This document explores the electronic and steric effects of the amino, bromo, and chloro substituents, and their influence on the regioselectivity of key synthetic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols for representative reactions, quantitative data on product distributions, and visual diagrams of reaction pathways and workflows are provided to serve as a practical resource for researchers in the field.

Introduction

This compound is a halogenated aniline derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its unique substitution pattern, with bromo and chloro groups meta to the amino group, presents both challenges and opportunities for regioselective functionalization. Understanding the interplay of the directing effects of these three substituents is paramount for designing efficient and selective synthetic routes. This guide aims to provide a detailed theoretical and practical framework for the regioselective functionalization of this important scaffold.

Theoretical Considerations: Directing Effects of Substituents

The regioselectivity of reactions on the this compound ring is primarily dictated by the electronic and steric properties of the amino (-NH₂), bromo (-Br), and chloro (-Cl) groups.

-

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho (C2 and C6) and para (C4) positions.

-

Bromo (-Br) and Chloro (-Cl) Groups: Halogens are deactivating groups towards EAS due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of their ability to donate electron density to the ring through resonance.

In this compound, the powerful activating and directing effect of the amino group dominates. Therefore, electrophilic attack is strongly favored at the positions ortho and para to the amino group, which are C2, C4, and C6. The positions meta to the amino group (C3 and C5) are occupied by the halogen atoms.

Regioselective Functionalization Strategies

Electrophilic Aromatic Substitution (EAS)

As predicted by the directing effects, EAS reactions on this compound will predominantly occur at the C2, C4, and C6 positions. The distribution of the products will depend on the specific electrophile and reaction conditions.

3.1.1. Halogenation

Further halogenation of this compound is expected to yield polyhalogenated anilines. For instance, bromination would likely lead to the formation of 2,4-dibromo-6-chloroaniline.

| Reactant | Reagent | Product(s) | Yield | Reference |

| 2,5-Dichloroaniline | Bromine in water | 2,4-Dibromo-3,6-dichloroaniline | 98% | [2] |

Note: Data for a closely related compound is provided due to the lack of specific data for this compound.

Experimental Protocol: Bromination of a Dihaloaniline (Analogous Compound)

To a solution of 2,5-dichloroaniline (1 mmol) in water (10 mL) at 20 °C, add bromine (2.1 mmol) dropwise with stirring. The reaction is typically rapid. After completion, the product can be isolated by filtration and purified by recrystallization.[2]

Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms allows for regioselective cross-coupling reactions. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This difference in reactivity enables selective functionalization at the C3 position.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. By leveraging the higher reactivity of the C-Br bond, aryl or vinyl groups can be selectively introduced at the C3 position of this compound.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromonicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85 | [4] |

| 3-Bromo-7-chloro-1-benzothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | N/A | [5] |

Note: Data for analogous compounds are provided to illustrate typical reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

To a dry Schlenk flask, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). Evacuate and backfill the flask with an inert gas. Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1). Heat the reaction mixture (typically 80-100 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the mixture is diluted with water and extracted with an organic solvent. The product is then purified by column chromatography.[4][6][7]

3.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C3 position of this compound.[8][9]

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Reference |

| 3-Chloroaniline derivative | Primary/Secondary Amine | Pd₂(dba)₃ / Biarylphosphine | NaOtBu | Toluene | 80-110 | N/A | [3] |

| 3-bromo-7-chloro-1-benzothiophene | Primary/Secondary Amine | Pd Catalyst / Ligand | Base | Anhydrous Solvent | 80-110 | 4-24 | [10] |

Note: Data for analogous compounds are provided to illustrate typical reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination (General)

In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) in a Schlenk tube. Add an anhydrous solvent (e.g., toluene or dioxane). Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring. Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. The product is then purified by column chromatography.[3][10]

Nucleophilic Aromatic Substitution (SNA r)

While less common for anilines due to the electron-donating nature of the amino group, nucleophilic aromatic substitution (SNA r) can occur if the ring is sufficiently activated by strong electron-withdrawing groups. In the case of this compound, the deactivating effect of the halogens is not strong enough to facilitate SNA r under normal conditions. However, derivatization of the amino group to a strongly electron-withdrawing group could potentially enable this transformation.

Conclusion

The regioselective functionalization of this compound is a synthetically valuable process that can be controlled by understanding the fundamental electronic and steric properties of its substituents. The dominant ortho, para-directing effect of the amino group governs the outcome of electrophilic aromatic substitution, directing incoming electrophiles to the C2, C4, and C6 positions. In contrast, the differential reactivity of the carbon-halogen bonds allows for selective functionalization at the C3 position via palladium-catalyzed cross-coupling reactions. This guide provides a theoretical framework and practical considerations to aid researchers in the strategic design of synthetic routes utilizing this versatile building block for the development of novel pharmaceuticals and functional materials. Further experimental work on this compound is needed to provide more specific quantitative data on regioselectivity for a broader range of reactions.

References

- 1. This compound | High-Purity Research Reagent [benchchem.com]

- 2. 2,4-DIBROMO-3,6-DICHLOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

3-Bromo-5-chloroaniline molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Bromo-5-chloroaniline, a key halogenated aniline derivative used as a versatile building block in organic synthesis and medicinal chemistry.

Core Molecular Data

This compound is a disubstituted aniline with the chemical formula C₆H₅BrClN. Its structure features a benzene ring functionalized with an amino group, a bromine atom, and a chlorine atom at positions 1, 3, and 5, respectively. This substitution pattern is critical for its role in the regioselective synthesis of more complex molecules.

Molecular Properties and Identifiers

The following table summarizes the key quantitative data and identifiers for this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1] |

| CAS Number | 96558-78-0 | [1] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Br)N | [1] |

| InChI Key | YYBRLVWWPRAQDX-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 204.92939 Da | [1][2] |

| Boiling Point | 241.8±20.0 °C (Predicted) | [3] |

| Density | 1.6567 g/cm³ (Rough Estimate) | [3] |

| XLogP3 | 3.0 (Predicted) | [2] |

Note: Experimental physical properties such as melting and boiling points are not consistently reported in the literature for this specific isomer. The values provided are computational predictions or estimates and should be used with caution.

Molecular Structure Visualization

The 2D chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

The most common and industrially viable method for synthesizing this compound is through the reduction of its nitro precursor, 1-bromo-3-chloro-5-nitrobenzene.[4] The use of reduced iron powder in an acidic medium is a classic and effective method for this transformation.[4]

Reaction Scheme:

Caption: Synthesis workflow for this compound.

Detailed Methodology:

This protocol is based on the reported reduction of 1-bromo-3-chloro-5-nitrobenzene with iron in acetic acid, which has been cited to achieve yields as high as 93%.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-bromo-3-chloro-5-nitrobenzene (1 equivalent) in glacial acetic acid.

-

Addition of Reducing Agent: To the stirred suspension, add reduced iron powder (typically 3-4 equivalents) portion-wise. The addition may be exothermic, and the rate should be controlled to maintain the reaction temperature. The reaction is often initiated at 0°C and then allowed to warm to room temperature.[4]

-

Reaction Monitoring: The reaction mixture is stirred vigorously. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The reaction may take several hours (e.g., 16 hours) to reach completion.[4]

-

Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the iron salts and unreacted iron. The filter cake should be washed with a suitable solvent like ethyl acetate.

-

Neutralization: The filtrate is carefully neutralized with a saturated aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, until the pH is basic.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The organic layers are then combined.

-

Purification: The combined organic phase is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[5] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[5]

-

Precautions: Always handle this chemical in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid the formation of dust and aerosols.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][7]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The differential reactivity of the bromine and chlorine atoms, combined with the directing effects of the amino group, allows for selective functionalization in cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations.[4]

It has been identified as a key precursor for:

-

Inhibitors of bromodomains, which are targets in cancer therapy.[4]

-

Potential therapeutic agents for diseases caused by immunodeficiency viruses.[4]

-

Non-nucleoside reverse transcriptase inhibitors.[4]

References

- 1. This compound | C6H5BrClN | CID 3084709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H5BrClN) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. This compound | High-Purity Research Reagent [benchchem.com]

- 5. 3-BROMO-5-CHLOROPHENYLAMINE - Safety Data Sheet [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

Differential Reactivity of Halogens in Di-substituted Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of halogens in di-substituted anilines, a critical consideration in the synthesis of complex aromatic molecules for pharmaceuticals and other advanced materials. The interplay of electronic and steric effects of halogen substituents, in conjunction with the strongly activating amino group, governs the regioselectivity and reaction rates of both electrophilic and nucleophilic aromatic substitution reactions. This document details the underlying principles, presents quantitative data for comparative analysis, provides detailed experimental protocols for key transformations, and illustrates reaction mechanisms and workflows through diagrammatic representations.

Introduction

Di-halo-substituted anilines are versatile building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The nature and position of the halogen atoms on the aniline ring profoundly influence its chemical reactivity. Understanding and predicting this reactivity is paramount for designing efficient and selective synthetic routes. This guide explores the factors governing the differential reactivity of these compounds in key reaction classes: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).

The reactivity of di-halo-substituted anilines is a nuanced interplay of several factors:

-

The Amino Group: As a powerful activating group, the -NH₂ moiety donates electron density into the aromatic ring through resonance (+M effect), increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions.

-

Halogen Substituents: Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). While the inductive effect generally deactivates the ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions. The net effect is deactivation, but with ortho, para-direction.

-

Differential Halogen Effects: The specific halogen (F, Cl, Br, I) influences reactivity through its unique balance of inductive and resonance effects, as well as its size (steric hindrance). The electronegativity and, consequently, the inductive effect decrease down the group (F > Cl > Br > I), while the resonance effect is most effective for fluorine due to better orbital overlap.

-

Substitution Pattern: The relative positions of the two halogen atoms and the amino group determine the overall activation or deactivation of each available position on the ring, dictating the regioselectivity of further substitutions.

Electrophilic Aromatic Substitution (EAS)

The aniline ring is highly activated towards electrophiles. However, the presence of two deactivating halogen substituents moderates this reactivity, allowing for more controlled substitutions.

General Principles and Regioselectivity

In di-halo-substituted anilines, the position of subsequent electrophilic attack is determined by the cumulative directing effects of the amino group and the two halogen atoms. The powerful ortho, para-directing influence of the amino group is the dominant factor. The incoming electrophile will preferentially substitute at the positions most activated by the amino group and least deactivated by the halogens. Steric hindrance from bulky halogens can also play a significant role in directing the substitution to less crowded positions.

Halogenation

Further halogenation of a di-haloaniline introduces a third halogen atom onto the ring. The regioselectivity is dictated by the positions of the existing substituents. For instance, in the bromination of 2,4-dichloroaniline, the bromine atom is directed to the 6-position, which is ortho to the amino group and para to the chlorine at the 4-position.

Nitration

The introduction of a nitro group onto the di-haloaniline ring is a key transformation for the synthesis of many functionalized molecules. Direct nitration with strong acids can lead to oxidation and the formation of multiple isomers due to the protonation of the amino group, which converts it into a meta-directing anilinium ion.[1] To achieve regioselectivity, the amino group is often protected as an acetanilide, which is a less powerful activating group but still directs ortho and para.[1]

Sulfonation

Sulfonation of di-haloanilines typically introduces a sulfonic acid group at the position para to the amino group, if available. If the para position is blocked, sulfonation occurs at an ortho position, though it may be subject to steric hindrance.

Nucleophilic Aromatic Substitution (SNAr)

While anilines are generally electron-rich and not susceptible to nucleophilic attack, the presence of strongly electron-withdrawing groups, such as nitro groups, ortho or para to a halogen atom can facilitate SNAr reactions. In di-halo-substituted anilines, if an additional activating group for nucleophilic attack is present, one of the halogens can be displaced by a nucleophile.

General Principles

The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized Meisenheimer complex, followed by elimination of the leaving group.[2] The reactivity of halogens as leaving groups in SNAr reactions follows the order: F > Cl > Br > I.[3] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond, making the carbon atom more electrophilic.

Quantitative Data

A precise quantitative comparison of the reactivity of different di-haloaniline isomers is often challenging due to the limited availability of direct comparative studies. However, data from related compounds and established principles of physical organic chemistry can provide valuable insights.

| Reaction | Substrate | Reagent(s) | Product(s) | Yield (%) | Reference(s) |

| Bromination | 2,4-Dichloroaniline | Bromine | 2-Bromo-4,6-dichloroaniline | - | [4] |

| Chlorination | 4-Bromoacetanilide | Chlorine | 2-Chloro-4-bromoacetanilide | - | [5] |

| Chlorination | p-Nitroaniline | Chlorine gas, HCl | 2,6-Dichloro-4-nitroaniline | High | [3][6] |

| Nitration | 3,6-Dichloro-2,4-difluoroaniline (as acetanilide) | HNO₃/H₂SO₄ | N-(3,6-dichloro-2,4-difluoro-5-nitrophenyl)acetamide | - | [1] |

| Sulfonation | 2,5-Dibromoaniline | Diazotization, then SO₂/CuCl₂ | 2,5-Dibromobenzenesulfonyl chloride | - | [7] |

Table 1: Summary of Yields for Selected Electrophilic Aromatic Substitution Reactions on Di-substituted Anilines and Related Compounds.

| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) | Temperature (°C) | Reference(s) |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | 95% Ethanol | - | 25 | [4] |

| 1-Bromo-2,4-dinitrobenzene | Piperidine | 95% Ethanol | - | 25 | [4] |

| 1-Iodo-2,4-dinitrobenzene | Piperidine | 95% Ethanol | - | 25 | [4] |

Table 2: Kinetic Data for Nucleophilic Aromatic Substitution of Halodinitrobenzenes with Piperidine. (Note: While not di-haloanilines, this data illustrates the relative leaving group ability of halogens in a related SNAr reaction).

Experimental Protocols

Synthesis of 2-Bromo-4,6-dichloroaniline from 2,4-Dichloroaniline (Bromination)

Materials:

-

2,4-Dichloroaniline

-

Bromine

-

Carbon tetrachloride (or other suitable solvent)

-

N-Bromosuccinimide (NBS) (Alternative Method)

-

Benzoyl peroxide (BPO) (Alternative Method)

Procedure (Method 1):

-

In a reaction flask, dissolve 2,4-dichloroaniline in a suitable solvent.

-

Under a light source, add pure bromine dropwise to the solution.

-

Control the reaction temperature and the rate of bromine addition to manage the exothermic reaction.

-

After the reaction is complete (monitored by TLC), the product, 2-bromo-4,6-dichloroaniline, is isolated by crystallization, followed by filtration, centrifugation, and drying.[4]

Procedure (Method 2 - Free Radical Bromination):

-

To a reaction vessel, add 2,4-dichloroaniline, 30 mL of carbon tetrachloride, N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide (BPO).[4]

-

Heat the reaction mixture to 60°C and maintain for 7 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 10:1) to obtain 2-bromo-4,6-dichloroaniline as a pale yellow solid.[4]

Synthesis of 2,6-Dichloro-4-bromoacetanilide from 4-Bromoacetanilide (Chlorination)

Materials:

-

4-Bromoacetanilide

-

Chlorine gas

-

Alkanoic acid (e.g., acetic acid)

-

Water

-

Alkali metal bicarbonate (e.g., sodium bicarbonate)

Procedure:

-

In a reaction vessel, dissolve 4-bromoacetanilide in a solvent mixture of an alkanoic acid and water.

-

Add 0.5 to 2.0 equivalents of an alkali metal bicarbonate.

-

Maintain the temperature between 40°C and the freezing point of the mixture.

-

Introduce 1.8 to 2.5 equivalents of chlorine gas into the reaction mixture.

-

Upon completion of the reaction, the product, 2,6-dichloro-4-bromoacetanilide, can be isolated by conventional procedures.[8]

Nitration of 3,6-Dichloro-2,4-difluoroaniline (via Protection-Deprotection)

Materials:

-

3,6-Dichloro-2,4-difluoroaniline

-

Acetic anhydride

-

Nitric acid

-

Sulfuric acid

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

Procedure:

-

Protection (Acetylation): React 3,6-dichloro-2,4-difluoroaniline with acetic anhydride to form N-(3,6-dichloro-2,4-difluorophenyl)acetamide. This is typically done in the presence of a mild base or by heating the aniline with excess acetic anhydride.

-

Nitration: Carefully add the protected acetanilide to a pre-cooled mixture of concentrated nitric acid and sulfuric acid (nitrating mixture), maintaining a low temperature (e.g., 0-5°C). After the addition, allow the reaction to proceed until completion (monitored by TLC).

-

Work-up: Pour the reaction mixture onto ice and collect the precipitated nitrated acetanilide by filtration.

-

Deprotection (Hydrolysis): Heat the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid under reflux for 4-6 hours.

-

Isolation: Cool the reaction mixture, pour it into cold water, and neutralize with a saturated sodium bicarbonate solution. The crude nitrated 3,6-dichloro-2,4-difluoroaniline will precipitate and can be collected by filtration.

-

Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanistic pathways and experimental workflows relevant to the chemistry of di-halo-substituted anilines.

Caption: General mechanism of electrophilic aromatic substitution on a di-haloaniline.

Caption: Experimental workflow for regioselective electrophilic substitution via amino group protection.

Caption: General mechanism of nucleophilic aromatic substitution on an activated di-haloaniline.

Conclusion

The differential reactivity of halogens in di-substituted anilines is a complex yet predictable phenomenon governed by the interplay of electronic and steric effects. A thorough understanding of these principles is essential for the strategic design of synthetic routes to highly functionalized aromatic compounds. This guide has provided a foundational overview of the key reactions, quantitative data for comparative purposes, detailed experimental protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in this critical area of organic chemistry. Further research into the direct quantitative comparison of the reactivity of a wider range of di-haloaniline isomers will continue to refine our predictive capabilities and enable the development of even more efficient and selective synthetic methodologies.

References

- 1. Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. patents.justia.com [patents.justia.com]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. researchgate.net [researchgate.net]

- 6. CA1211128A - Process for the manufacture of 2,6-dichloro-4- nitroaniline - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to the Electronic Effects of Bromo and Chloro Groups on the Aniline Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its halogenated derivatives are fundamental scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen substituents, particularly chloro and bromo groups, onto the aniline ring profoundly alters its electronic properties, thereby influencing its basicity, nucleophilicity, and reactivity in key synthetic transformations such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. A comprehensive understanding of the electronic effects exerted by these halogens is therefore paramount for the rational design of synthetic routes and the fine-tuning of molecular properties in drug development.

This technical guide provides an in-depth analysis of the electronic effects of bromo and chloro substituents on the aniline ring. It will dissect the interplay of inductive and resonance effects, quantify their impact on the basicity of the aniline nitrogen through pKa values and Hammett constants, and explore the consequences for electrophilic aromatic substitution reactions. Detailed experimental protocols for the determination of pKa and for a representative electrophilic substitution reaction are also provided to offer practical insights for laboratory application.

Core Principles: The Duality of Halogen Electronic Effects

The electronic influence of chloro and bromo substituents on the aniline ring is a classic example of the interplay between two fundamental electronic effects: the inductive effect (-I) and the resonance effect (+M or +R) .

-

Inductive Effect (-I): Due to their high electronegativity, both chlorine and bromine are strongly electron-withdrawing through the sigma (σ) bond framework. This inductive effect deactivates the aromatic ring by pulling electron density away from it, making it less nucleophilic. The strength of the inductive effect correlates with electronegativity, thus, chlorine exerts a stronger -I effect than bromine.

-

Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. This donation of electron density through resonance increases the electron density at the ortho and para positions of the ring. This effect, in principle, activates the ring towards electrophilic attack at these positions.

A critical point to understand is that for halogens, the inductive effect is generally stronger than the resonance effect .[1] This results in an overall deactivation of the aromatic ring compared to unsubstituted aniline. However, the resonance effect still plays a crucial role in directing incoming electrophiles to the ortho and para positions.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents can be quantitatively assessed using Hammett constants and by measuring the acidity constants (pKa) of the conjugate acids of substituted anilines.

Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = ρσ) provides a means to quantify the electronic effect of a substituent. The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The Hammett constants for meta (σm) and para (σp) chloro and bromo substituents are presented in Table 1.

| Substituent | σm | σp |

| Chloro (-Cl) | 0.37 | 0.23 |

| Bromo (-Br) | 0.40 | 0.23 |

Table 1: Hammett Substituent Constants for Chloro and Bromo Groups. [2]

The positive values for both σm and σp for both substituents confirm their overall electron-withdrawing character. The σm value is primarily a measure of the inductive effect, while the σp value reflects a combination of both inductive and resonance effects. The slightly higher σm value for bromine compared to chlorine is counterintuitive based on electronegativity alone and is a subject of ongoing discussion in the field.

Impact on the Basicity of Aniline (pKa Values)

The electronic effects of chloro and bromo substituents directly impact the basicity of the aniline nitrogen atom. Electron-withdrawing groups decrease the electron density on the nitrogen, making it less available to accept a proton, thus decreasing the basicity (lowering the pKa of the conjugate acid). The pKa values for the conjugate acids of various chloro- and bromo-substituted anilines are summarized in Table 2.

| Substituent Position | Chloroaniline pKa | Bromoaniline pKa |

| Unsubstituted | 4.63 | 4.63 |

| Ortho (2-) | 2.64 | 2.60 |

| Meta (3-) | 3.34 | 3.58 |

| Para (4-) | 3.98 | 3.86 |

Table 2: pKa Values of Chloro- and Bromo-substituted Anilines. [2][3][4]

From the data, it is evident that all halogenated anilines are less basic than aniline itself, a direct consequence of the dominant electron-withdrawing inductive effect of the halogens. The ortho isomers are the least basic, which can be attributed to a combination of a strong inductive effect and steric hindrance to solvation of the anilinium ion. In the para position, the electron-donating resonance effect partially counteracts the inductive effect, leading to a higher basicity compared to the meta and ortho isomers. p-Chloroaniline is slightly more basic than p-bromoaniline, which can be rationalized by the greater +M effect of chlorine compared to bromine.[5]

Influence on Electrophilic Aromatic Substitution

The electronic effects of chloro and bromo substituents significantly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions on the aniline ring.

Reactivity

Due to the strong electron-withdrawing inductive effect of the halogens, both chloro- and bromoanilines are less reactive towards electrophiles than unsubstituted aniline.[6] The deactivation of the ring means that harsher reaction conditions may be required to achieve substitution compared to aniline.

Regioselectivity (Ortho/Para Direction)

Despite the overall deactivation, the +M (resonance) effect of the halogens, which donates electron density to the ortho and para positions, directs incoming electrophiles to these positions. The resonance stabilization of the intermediate carbocation (the sigma complex) is more effective when the electrophile attacks at the ortho or para position, as this allows for a resonance structure where the positive charge is delocalized onto the halogen atom.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the pKa of a substituted aniline using UV-Vis spectrophotometry. The principle lies in the fact that the protonated (anilinium ion) and deprotonated (aniline) forms of the molecule have different UV-Vis absorption spectra.

Materials:

-

Substituted aniline of interest

-

Spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions covering a range of pH values (e.g., from pH 2 to 7)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Deionized water

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the substituted aniline in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

-

Determination of λmax:

-

Prepare a highly acidic solution (pH < 2) of the aniline by diluting the stock solution with 0.1 M HCl. This will ensure that the aniline is fully protonated. Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) for the anilinium ion.

-

Prepare a basic solution (pH > 7) of the aniline by diluting the stock solution with a suitable buffer. Scan the UV-Vis spectrum to determine the λmax for the neutral aniline.

-

-

Measurement of Absorbance at Different pH:

-

Prepare a series of solutions with the same concentration of the substituted aniline in different buffer solutions with known pH values spanning the expected pKa of the compound.

-

Measure the absorbance of each solution at the λmax determined for either the acidic or basic form.

-

-

Data Analysis:

-

The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where:

-

A is the absorbance of the solution at a given pH.

-

A_A is the absorbance of the fully protonated form (in strong acid).

-

A_B is the absorbance of the deprotonated form (in buffer of higher pH).

-

-

A plot of pH versus log[(A - A_B) / (A_A - A)] should yield a straight line with a slope of 1, and the pKa is the pH at which the line crosses the x-axis.

-

Selective Para-Bromination of Aniline

Direct bromination of aniline with bromine water leads to the formation of 2,4,6-tribromoaniline due to the high activating nature of the amino group. To achieve selective monobromination at the para position, the reactivity of the amino group must be attenuated by protection, typically through acetylation.

Materials:

-

Aniline

-

Acetic anhydride

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

Step 1: Protection of the Amino Group (Acetylation)

-

In a flask, dissolve aniline in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

-

Collect the solid acetanilide by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

-

Dissolve the dried acetanilide in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. Maintain the temperature below 25°C.

-

Stir the mixture for 1 hour. The p-bromoacetanilide may precipitate.

-

Pour the reaction mixture into cold water and stir.

-

Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water, followed by a cold sodium bisulfite solution to remove excess bromine.

-

Recrystallize the product from ethanol to obtain pure p-bromoacetanilide.

Step 3: Deprotection (Hydrolysis)

-

Reflux the purified p-bromoacetanilide with aqueous hydrochloric acid for 1-2 hours.

-

Cool the solution and neutralize with a sodium hydroxide solution to precipitate the p-bromoaniline.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

Conclusion

The electronic effects of chloro and bromo substituents on the aniline ring are a nuanced interplay of inductive withdrawal and resonance donation. The dominant inductive effect leads to an overall decrease in the basicity of the aniline nitrogen and a deactivation of the aromatic ring towards electrophilic attack. However, the resonance effect, while weaker, is crucial for directing incoming electrophiles to the ortho and para positions. A quantitative understanding of these effects, as provided by Hammett constants and pKa values, is essential for predicting and controlling the reactivity of haloanilines in organic synthesis. For researchers and professionals in drug development, this knowledge is instrumental in the design of synthetic pathways and the modulation of physicochemical properties of aniline-based drug candidates.

References

- 1. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. byjus.com [byjus.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Bromo-5-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

3-Bromo-5-chloroaniline, a halogenated aromatic amine, is a key building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its unique substitution pattern offers versatile reactivity for the construction of novel chemical entities. However, as with many aniline derivatives, this compound presents a significant hazard profile that necessitates stringent safety protocols and handling procedures. This technical guide provides an in-depth overview of the safety data for this compound, outlines detailed handling precautions, and furnishes relevant experimental testing methodologies to ensure the safety of laboratory personnel and the integrity of research outcomes.

Physicochemical and Toxicological Data

A comprehensive understanding of the intrinsic properties of a chemical is the foundation of a robust safety program. The following tables summarize the key physical, chemical, and toxicological data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 96558-78-0 |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol [1] |

| Appearance | Solid |

| Melting Point | 70-72 °C |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[2] |

Table 3: Estimated Acute Toxicity Values

No specific LD50/LC50 data is available for this compound. The following values are for structurally related compounds and should be used as estimates for risk assessment purposes.

| Route | Species | Value | Related Compound |

| Oral LD₅₀ | Rat | 256 mg/kg | 3-Chloroaniline[3] |

| Dermal LD₅₀ | Rat | 1000 - 2000 mg/kg | 3-Chloroaniline[3] |

| Inhalation LC₅₀ | Rat | 0.783 mg/L (4 h) | 3-Chloroaniline[3] |

| Intraperitoneal LDLo | Rat | 140 mg/kg | 3-Bromoaniline[4][5] |

GHS Hazard Pictograms and Their Significance

The Globally Harmonized System (GHS) provides a standardized approach to hazard communication. The following diagram illustrates the relationship between the hazard classifications for this compound and their corresponding pictograms.

Caption: GHS Hazard Pictograms for this compound.

Safe Handling and Storage Workflow

A systematic approach to handling hazardous chemicals is paramount to ensuring laboratory safety. The following workflow outlines the critical steps for the safe management of this compound from procurement to disposal.

Caption: Safe handling workflow for this compound.

Detailed Handling and Safety Precautions

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron should be worn.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls:

-

All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

-

Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep containers tightly closed and clearly labeled.

-

Store in a locked cabinet or other secure location to prevent unauthorized access.

Spill and Emergency Procedures:

-

Minor Spills: In case of a small spill, wear appropriate PPE, carefully sweep up the solid material, and place it in a sealed container for disposal. Avoid generating dust. The spill area should then be decontaminated.

-

Major Spills: Evacuate the area and contact emergency services.

-

Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Do not use water, as it may spread contamination. Firefighters should wear self-contained breathing apparatus.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols for Hazard Determination

The GHS classifications are based on data from standardized experimental protocols. The following are summaries of the OECD test guidelines relevant to the hazards of this compound.

Acute Oral Toxicity (Based on OECD Test Guideline 401/420/423/425):

-

Principle: The test substance is administered in a single dose by gavage to a group of fasted animals (typically rats).

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

-

A single dose is administered orally using a stomach tube.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the study.

-

The LD₅₀ (the dose that is lethal to 50% of the test animals) is calculated.

-

Acute Dermal Toxicity (Based on OECD Test Guideline 402):

-

Principle: The test substance is applied to the shaved skin of animals (typically rats or rabbits) for a 24-hour period.

-

Methodology:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the total body surface area.

-

The application site is covered with a porous gauze dressing and non-irritating tape.

-

After 24 hours, the dressing is removed, and the residual test substance is washed off.

-

Animals are observed for mortality, signs of toxicity, and skin reactions for 14 days.

-

The dermal LD₅₀ is determined.

-

Skin Irritation/Corrosion (Based on OECD Test Guideline 404):

-

Principle: A single dose of the test substance is applied to the skin of an animal (typically an albino rabbit) for a specified period.

-

Methodology:

-

A small area of the animal's back is clipped free of fur.

-

0.5 g of the solid test substance is applied to a small area of skin and covered with a gauze patch.

-

The patch is held in place with a semi-occlusive dressing for 4 hours.

-

After the exposure period, the patch is removed, and the skin is washed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored, and the substance is classified based on the scores.

-

Eye Irritation/Corrosion (Based on OECD Test Guideline 405):

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit).

-

Methodology:

-

A single animal is used for the initial test.

-

0.1 g of the solid is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for about one second. The other eye serves as a control.

-

The eye is examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

The severity of the eye reactions is scored, and the substance is classified based on the persistence and severity of the lesions.

-

By adhering to these stringent safety protocols and understanding the hazardous nature of this compound, researchers can mitigate risks and ensure a safe and productive laboratory environment for the advancement of science and medicine.

References

Navigating the Solubility and Stability of 3-Bromo-5-chloroaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 3-Bromo-5-chloroaniline in common organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines detailed experimental protocols to empower further investigation of this critical chemical intermediate.

Executive Summary

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | [2][3] |

| Molar Mass | 206.47 g/mol | [2][3] |

| Melting Point | 70-72 °C | [2] |

| Appearance | White to Brown powder or crystals | [4] |

| CAS Number | 96558-78-0 | [5][6][7][8] |

Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively documented, a qualitative assessment can be inferred from the behavior of structurally similar halogenated anilines, such as 2-bromo-5-chloroaniline and 4-bromo-3-chloroaniline, which are reported to be soluble in polar organic solvents.[9][10][11] The presence of the amino group allows for hydrogen bonding, while the aromatic ring and halogen substituents contribute to its overall moderate polarity.

Table of Expected Solubility:

| Solvent | Chemical Class | Expected Solubility |

| Ethanol | Protic, Polar | Soluble |

| Methanol | Protic, Polar | Soluble |

| Acetone | Aprotic, Polar | Soluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble |

| Dimethylformamide (DMF) | Aprotic, Polar | Soluble |

| Acetonitrile | Aprotic, Polar | Soluble |

| Ethyl Acetate | Aprotic, Moderately Polar | Moderately Soluble |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Sparingly Soluble to Soluble |

Stability Profile and Potential Degradation Pathways

The stability of this compound in solution is a critical parameter for its storage, handling, and use in synthetic reactions. Halogenated anilines can be susceptible to degradation under various conditions.

Potential Degradation Mechanisms:

-

Oxidative Degradation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. Atmospheric oxygen can contribute to this process over time.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic amines.

-

Dehalogenation: Under certain reductive conditions, the bromine and chlorine atoms can be cleaved from the aromatic ring.[12]

-

Reaction with Acids and Bases: While anilines are basic and form salts with acids, strong acidic or basic conditions, especially at elevated temperatures, may promote hydrolysis or other degradation reactions.

Experimental Protocols

To address the lack of quantitative data, the following detailed experimental protocols are provided as a guide for researchers to determine the solubility and stability of this compound.

Protocol for Determining Solubility

A widely accepted method for determining the solubility of a solid in a liquid is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

-

-

Quantification:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Workflow for Solubility Determination:

Protocol for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound in a selected solvent under various stress conditions.

Materials:

-

Solution of this compound in a representative organic solvent (e.g., methanol or acetonitrile)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC system with a UV-Diode Array Detector (DAD) or Mass Spectrometer (MS)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Add HCl to an aliquot of the stock solution.

-

Basic Hydrolysis: Add NaOH to an aliquot of the stock solution.

-

Oxidative Degradation: Add H₂O₂ to an aliquot of the stock solution.

-

Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60-80 °C).

-

Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

A control sample (unstressed) should be kept under normal conditions.

-

-

Incubation:

-

Incubate the stressed samples for a defined period. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples (including the control) by a validated HPLC-DAD or HPLC-MS method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control.

-

Determine the percentage of degradation of this compound.

-

Identify and characterize any significant degradation products using the spectral data from the DAD or MS detector.

-

Workflow for Stability Assessment:

Conclusion

References

- 1. This compound | High-Purity Research Reagent [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H5BrClN | CID 3084709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 96558-78-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. chemexpress.cn [chemexpress.cn]

- 6. This compound | CAS#:96558-78-0 | Chemsrc [chemsrc.com]

- 7. chemscene.com [chemscene.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. Buy 4-Bromo-3-chloroaniline | 21402-26-6 [smolecule.com]

- 12. researchgate.net [researchgate.net]

3-Bromo-5-chloroaniline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloroaniline is a halogenated aniline derivative that serves as a crucial and versatile building block in the field of organic synthesis.[1] Its unique substitution pattern, featuring bromine and chlorine atoms at the meta positions relative to the amino group, provides chemists with a powerful tool for regioselective functionalization. This differential reactivity between the carbon-bromine and carbon-chlorine bonds allows for stepwise and controlled modifications, making it an ideal starting material for the construction of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the properties, key reactions, and applications of this compound, with a focus on its role in the synthesis of high-value compounds for the pharmaceutical and materials science industries.

Physicochemical and Spectroscopic Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 96558-78-0 | [1][2] |

| Molecular Formula | C₆H₅BrClN | [2] |

| Molecular Weight | 206.47 g/mol | [1][2] |

| Appearance | White to Brown powder to crystal | TCI |

| Melting Point | 40-46 °C | AKSci |

| Boiling Point | 284.1 ± 20.0 °C at 760 mmHg | [3] |

| InChI Key | YYBRLVWWPRAQDX-UHFFFAOYSA-N | [1] |

Table 2: Predicted and Analogous Compound Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available. The following table presents predicted mass spectrometry data and experimental NMR data for the closely related compound, 3-Bromoaniline, for reference.

| Spectroscopy | Data Type | Values | Source |

| Mass Spectrometry | Predicted m/z | [M+H]⁺: 205.93668, [M+Na]⁺: 227.91862, [M-H]⁻: 203.92212 | [1] |

| ¹H NMR (3-Bromoaniline) | Experimental | δ: 7.01-6.96 (t, 1H), 6.86-6.80 (t, 2H), 6.57 (d, 1H), 3.67 (br s, 2H) | |

| ¹³C NMR (3-Bromoaniline) | Experimental | δ: 147.8, 130.7, 123.1, 121.4, 117.8, 113.7 |

Core Synthetic Applications

The synthetic utility of this compound is primarily centered around palladium-catalyzed cross-coupling reactions, which take advantage of the higher reactivity of the C-Br bond compared to the C-Cl bond. This allows for selective functionalization at the 3-position.

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be selectively coupled with a variety of arylboronic acids at the bromine-bearing position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Palladium(II) acetate (2 mol%), a suitable ligand like triphenylphosphine (4 mol%), and a base such as potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture, for example, toluene and water in a 4:1 ratio.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to synthesize diaryl amines or N-alkyl-N-aryl amines. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br bond of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong base such as sodium tert-butoxide (2.0 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) to the tube.

-

Solvent Addition: Add an anhydrous solvent, such as toluene.

-

Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. Reaction times can vary from 12 to 24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The final product is then purified by column chromatography.

Application in Pharmaceutical Synthesis: A Case Study in Bromodomain Inhibitors

This compound is a valuable precursor in the synthesis of various biologically active molecules, including potential treatments for diseases caused by immunodeficiency viruses, Alzheimer's disease, and certain cancers.[1] One notable application is in the development of bromodomain and extra-terminal domain (BET) protein inhibitors. BET proteins are epigenetic "readers" that play a key role in the regulation of gene transcription and are implicated in the progression of cancer and inflammatory diseases.

The following diagram illustrates a plausible synthetic pathway towards a BET bromodomain inhibitor scaffold, starting from this compound.

This synthetic strategy leverages the Suzuki-Miyaura coupling to introduce a heterocyclic moiety, a common feature in many BET inhibitors. The resulting intermediate can then undergo cyclization to form a benzimidazole core, which can be further functionalized to optimize binding to the target bromodomain.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its differential reactivity, a consequence of the C-Br and C-Cl bonds, allows for selective and controlled functionalization, making it an ideal starting point for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are particularly well-suited for elaborating the structure of this compound. Its demonstrated utility in the synthesis of pharmaceutically relevant scaffolds, such as those for BET bromodomain inhibitors, underscores its importance for researchers, scientists, and drug development professionals. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents and advanced materials.

References

The Versatile Scaffold: 3-Bromo-5-chloroaniline as a Cornerstone in the Development of Targeted Therapeutics

For Immediate Release

[City, State] – December 23, 2025 – In the landscape of medicinal chemistry, the strategic use of halogenated building blocks is pivotal for the design of novel therapeutics with enhanced pharmacological properties. Among these, 3-Bromo-5-chloroaniline has emerged as a critical starting material and versatile intermediate in the synthesis of a range of biologically active molecules, most notably in the development of potent kinase inhibitors for oncology. This technical guide delves into the core applications of this compound, providing an in-depth look at its role in the synthesis of the promising Threonine Tyrosine Kinase (TTK) inhibitor, CFI-402257, complete with detailed experimental protocols, quantitative biological data, and an exploration of the targeted signaling pathway.

A Gateway to Complex Bioactive Molecules

This compound's unique substitution pattern, featuring both a bromine and a chlorine atom, offers medicinal chemists a platform for regioselective functionalization. This dual halogenation allows for differential reactivity in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are instrumental in constructing the complex molecular architectures of modern drug candidates.[1] The presence of these halogens also influences the pharmacokinetic and pharmacodynamic properties of the resulting molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

This versatile scaffold has been identified as a key precursor in the synthesis of compounds with potential applications in treating a variety of diseases, including those caused by immunodeficiency viruses, Alzheimer's disease, and various cancers.[1] Its utility is particularly highlighted in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of privileged structures in medicinal chemistry known for their kinase inhibitory activity.[2][3]

Case Study: Synthesis of the Potent TTK Inhibitor CFI-402257

A prime example of the successful application of a this compound-derived intermediate is in the synthesis of CFI-402257, a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1).[4][5] TTK is a critical regulator of the spindle assembly checkpoint (SAC), a crucial process for ensuring the accurate segregation of chromosomes during mitosis.[1][6] Overexpression of TTK is a common feature in a variety of human cancers and is often associated with a poor prognosis, making it a compelling therapeutic target.[6][7]

The synthesis of CFI-402257 and its analogs commences with the key intermediate, 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine, which can be prepared from precursors derived from this compound. The synthetic route to CFI-402257 involves a sequential functionalization of this intermediate, demonstrating a modular approach to explore structure-activity relationships (SAR).[4][5]

Quantitative Biological Activity of CFI-402257

The potent and selective inhibitory activity of CFI-402257 against TTK is a testament to the successful molecular design enabled by its synthetic precursors.

| Compound | Target Kinase | Kᵢ (nM) | IC₅₀ (nM) | Cellular EC₅₀ (nM) |

| CFI-402257 | TTK (Mps1) | 0.09 ± 0.02 | 1.7 | 6.5 ± 0.5 |

Table 1: In vitro and cellular potency of CFI-402257 against TTK kinase.[8][9][10]

Experimental Protocols

The following section provides a detailed, multi-step experimental protocol for the synthesis of the TTK inhibitor CFI-402257, starting from a key intermediate derivable from this compound.

Synthesis of the Key Intermediate: 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine

While a direct one-step synthesis from this compound is not explicitly detailed in the primary literature for this specific intermediate, a plausible synthetic route would involve the initial formation of a 5-aminopyrazole from this compound, followed by cyclization. A general procedure for the bromination of a related pyrazolo[1,5-a]pyrimidine is provided below, which is a key step in arriving at the desired intermediate.

Protocol 1: Bromination of 5-chloro-pyrazolo[1,5-a]pyrimidine [11]

-

To a stirred mixture of 5-chloro-pyrazolo[1,5-a]pyrimidine (0.3 mol) in glacial acetic acid (700 mL), add bromine (0.81 mol) dropwise at room temperature.

-

Continue stirring the reaction mixture for 1 hour after the addition is complete.

-

Collect the precipitate by filtration and wash sequentially with glacial acetic acid and ether, then dry.

-

Suspend the residue in water (500 mL) and neutralize with concentrated ammonia.

-

Filter the crude product, wash sequentially with water, isopropanol, and hexane, and then dry to yield 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine.

Synthesis of CFI-402257

The synthesis of CFI-402257 from 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine proceeds through a sequential displacement of the halides followed by a Suzuki-Miyaura coupling.[4]

Protocol 2: General Synthesis of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors [4]

-

Step 1: Nucleophilic Aromatic Substitution at C7. React 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine with the desired amine via nucleophilic aromatic substitution to displace the chlorine at the 7-position.

-

Step 2: Nucleophilic Aromatic Substitution at C5. The resulting intermediate is then subjected to a second nucleophilic aromatic substitution at the 5-position with an appropriate amine or aryloxy anion.

-

Step 3: Suzuki-Miyaura Coupling at C3. The bromine at the 3-position is then utilized in a Suzuki-Miyaura coupling reaction with a suitable boronic acid or ester to introduce the final substituent.

-

Step 4: Deprotection (if necessary). If protecting groups were used on the amine functionalities, they are removed in the final step to yield the target compound.

In Vitro TTK Kinase Inhibition Assay